molecular formula C5H10ClNO4 B12063225 O-Acetyl-D-serine hydrochloride

O-Acetyl-D-serine hydrochloride

Cat. No.: B12063225
M. Wt: 183.59 g/mol
InChI Key: MGQOSZSPKMBSRW-UHFFFAOYSA-N
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Description

O-Acetyl-D-serine hydrochloride: is a derivative of the amino acid serine. It is an important biochemical compound used in various scientific research applications. This compound is known for its role as a precursor in the biosynthesis of cysteine in bacteria and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: : O-Acetyl-D-serine hydrochloride is typically synthesized through the acetylation of D-serine. The process involves the reaction of D-serine with acetic anhydride in the presence of a catalyst such as hydrochloric acid. The reaction conditions usually include maintaining a low temperature to prevent decomposition and ensuring the reaction mixture is stirred continuously .

Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions: : O-Acetyl-D-serine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

O-Acetyl-D-serine hydrochloride exerts its effects primarily through its role as a precursor in the biosynthesis of cysteine. The compound is acetylated by the enzyme serine transacetylase, and the resulting O-acetylserine is then converted to cysteine by the enzyme O-acetylserine (thiol)-lyase. This process involves the transfer of a sulfide group to the acetylated serine, resulting in the formation of cysteine and the release of acetate .

Comparison with Similar Compounds

Similar Compounds

    O-Acetyl-L-serine: Similar in structure but differs in the chirality of the serine moiety.

    N-Acetyl-D-serine: Another acetylated derivative of serine but with the acetyl group attached to the nitrogen atom.

    D-Serine: The non-acetylated form of the compound.

Uniqueness: : O-Acetyl-D-serine hydrochloride is unique due to its specific role in the biosynthesis of cysteine and its applications in various fields of scientific research. Its acetylated form allows it to participate in specific biochemical reactions that are not possible with non-acetylated serine derivatives .

Properties

IUPAC Name

3-acetyloxy-2-aminopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQOSZSPKMBSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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